Methyl2-ethyl-5-methylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

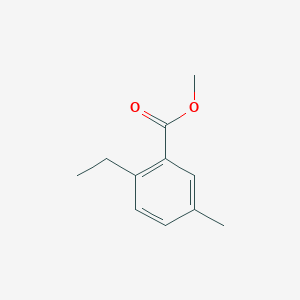

Methyl 2-ethyl-5-methylbenzoate is an organic compound that belongs to the class of esters. It is derived from benzoic acid and is characterized by the presence of an ester functional group. This compound is known for its pleasant aroma and is often used in the fragrance industry. Its chemical structure consists of a benzene ring substituted with an ethyl group at the second position and a methyl group at the fifth position, along with a methyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-ethyl-5-methylbenzoate can be synthesized through the esterification of 2-ethyl-5-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of methyl 2-ethyl-5-methylbenzoate may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also incorporate the use of heterogeneous catalysts to enhance the efficiency and selectivity of the esterification reaction.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethyl-5-methylbenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

Oxidation: 2-ethyl-5-methylbenzoic acid.

Reduction: 2-ethyl-5-methylbenzyl alcohol.

Substitution: Various nitro, sulfo, and other substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-ethyl-5-methylbenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of fragrances, flavorings, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 2-ethyl-5-methylbenzoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to various physiological effects. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may further participate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Methyl benzoate: Similar in structure but lacks the ethyl and methyl substituents on the benzene ring.

Ethyl benzoate: Similar but has an ethyl ester group instead of a methyl ester group.

Propyl benzoate: Similar but has a propyl ester group.

Uniqueness

Methyl 2-ethyl-5-methylbenzoate is unique due to the specific positioning of the ethyl and methyl groups on the benzene ring, which can influence its chemical reactivity and physical properties. This structural uniqueness can lead to distinct applications and functionalities compared to other benzoate esters.

Biological Activity

Methyl 2-ethyl-5-methylbenzoate, a benzoate ester, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, including toxicity, mutagenicity, and other pharmacological properties.

Methyl 2-ethyl-5-methylbenzoate has the following chemical characteristics:

- Chemical Formula: C12H16O2

- Molecular Weight: 192.25 g/mol

- CAS Number: 1744-11-6

Biological Activity Overview

The biological activity of methyl 2-ethyl-5-methylbenzoate has been studied in various contexts, including its toxicological profile and potential therapeutic applications.

Toxicological Studies

- Acute Toxicity : Studies indicate that methyl 2-ethyl-5-methylbenzoate exhibits moderate acute toxicity. The median lethal dose (LD50) in rodents suggests a need for caution during handling.

-

Chronic Toxicity : Long-term exposure studies have shown effects such as:

- Liver and kidney damage at high doses.

- Induction of micronuclei in peripheral blood cells, indicating potential genotoxic effects.

-

Mutagenicity :

- In vitro assays have demonstrated mutagenic potential under certain conditions, particularly with metabolic activation.

- Positive results were observed in Ames tests using various strains of Salmonella typhimurium and in chromosomal aberration tests using Chinese hamster ovary (CHO) cells.

Antimicrobial Activity

Research has indicated that methyl 2-ethyl-5-methylbenzoate possesses antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest effectiveness comparable to some conventional antibiotics.

Anti-inflammatory Properties

In vitro studies have shown that the compound may inhibit cyclooxygenase (COX) enzymes, suggesting potential as an anti-inflammatory agent.

Case Studies

- Case Study on Dermal Exposure : A study involving workers exposed to methyl 2-ethyl-5-methylbenzoate revealed instances of skin irritation and sensitization. This underscores the importance of protective measures in occupational settings.

- Carcinogenicity Assessment : Long-term studies in rats have indicated a potential link between exposure to high concentrations of methyl 2-ethyl-5-methylbenzoate and the development of tumors in specific organs, notably the liver and bladder.

Data Tables

Properties

Molecular Formula |

C11H14O2 |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

methyl 2-ethyl-5-methylbenzoate |

InChI |

InChI=1S/C11H14O2/c1-4-9-6-5-8(2)7-10(9)11(12)13-3/h5-7H,4H2,1-3H3 |

InChI Key |

HNBJRSGIXWLWEV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C=C1)C)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.